molecular formula C7H14N2O B160464 (2S)-2-methylpiperidine-2-carboxamide CAS No. 132235-44-0

(2S)-2-methylpiperidine-2-carboxamide

Cat. No.: B160464
CAS No.: 132235-44-0
M. Wt: 142.2 g/mol
InChI Key: UJJZRIQSYSSYFS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-methylpiperidine-2-carboxamide (CAS 132235-44-0) is a chiral piperidine-based compound with the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol . This chemical serves as a key scaffold in medicinal chemistry research, notably as a precursor to potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for antimalarial drug development . Structural optimization of this piperidine carboxamide core has yielded analogs with potent activity against drug-sensitive and multidrug-resistant P. falciparum strains (EC50 values in the nanomolar range), demonstrating efficacy in a mouse model of human malaria after oral dosing . The (S)-enantiomer is significantly more active than the (R)-enantiomer, highlighting the critical importance of stereochemistry for its biological activity . The mechanism of action involves non-covalent, species-selective inhibition of the malarial proteasome's β5 subunit, an essential enzyme for parasite survival, without significant inhibition of human proteasome isoforms or cytotoxicity . This research profile makes this compound a valuable building block for researchers exploring novel therapeutic agents with a low propensity for resistance, particularly for malaria and other infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

132235-44-0

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

(2S)-2-methylpiperidine-2-carboxamide

InChI

InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m0/s1

InChI Key

UJJZRIQSYSSYFS-ZETCQYMHSA-N

SMILES

CC1(CCCCN1)C(=O)N

Isomeric SMILES

C[C@]1(CCCCN1)C(=O)N

Canonical SMILES

CC1(CCCCN1)C(=O)N

Synonyms

2-Piperidinecarboxamide,2-methyl-,(S)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(2S)-1-Hydroxypiperidine-2-Carboxylic Acid
  • Structure : Features a hydroxyl (-OH) group at the 1-position and a carboxylic acid (-COOH) at the 2-position.
  • Key Differences : The absence of a methyl group and carboxamide substituent reduces steric hindrance compared to (2S)-2-methylpiperidine-2-carboxamide. The carboxylic acid group enhances polarity, increasing water solubility but limiting membrane permeability.
  • Applications : Primarily used in peptide synthesis and as a chiral auxiliary.
Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate
  • Structure: Incorporates a benzyl carbamate (Cbz) protecting group at the 1-position and an amino (-NH₂) group at the 5-position.
  • Key Differences: The Cbz group improves stability during synthetic processes but requires deprotection for biological activity. The amino group introduces basicity, altering pH-dependent solubility.
  • Applications : A key intermediate in the synthesis of bioactive molecules, such as kinase inhibitors.

Pyrrolidine-Based Analogs

(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-Methylbutyl]-2-Pyrrolidinecarboxamide
  • Structure : A five-membered pyrrolidine ring with a carboxamide and a bulky hydroxydiphenylmethyl substituent.
  • The bulky substituent may enhance binding specificity in enzyme pockets but reduce solubility.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound C₇H₁₄N₂O 142.20 Methyl, Carboxamide Pharmaceutical intermediate, chiral scaffold
(2S)-1-Hydroxypiperidine-2-Carboxylic Acid C₆H₁₁NO₃ 145.16 Hydroxyl, Carboxylic Acid Peptide synthesis, chiral resolution
Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate C₁₄H₂₀N₂O₂ 248.32 Cbz, Amino, Methyl Protected intermediate for drug synthesis
(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-Methylbutyl]-2-Pyrrolidinecarboxamide C₂₃H₃₀N₂O₂ 378.50 Carboxamide, Hydroxydiphenylmethyl Asymmetric catalysis, ligand design

Research Findings and Implications

  • Steric and Electronic Effects: The methyl group in this compound introduces steric hindrance, which can modulate receptor binding compared to its hydroxyl- or amino-substituted analogs.
  • Solubility vs. Bioavailability : Carboxamide derivatives generally exhibit moderate solubility but superior bioavailability compared to carboxylic acid analogs due to reduced ionization at physiological pH.

Preparation Methods

Resolution of Racemic Precursors

Racemic 2-methylpiperidine-2-carboxamide can be resolved using chiral auxiliaries or enzymatic methods. A prominent approach involves the use of (R)-(−)-2-phenylglycinol as a chiral resolving agent. In one protocol, racemic 2-methylpiperidine-2-carboxylic acid is condensed with (R)-(−)-2-phenylglycinol to form diastereomeric oxazolidinones, which are separated via fractional crystallization. Hydrolysis of the (2S)-enriched oxazolidinone with aqueous HCl yields (2S)-2-methylpiperidine-2-carboxylic acid, followed by amidation using thionyl chloride and ammonium hydroxide to furnish the target carboxamide. This method achieves enantiomeric excess (ee) >98% but requires multiple purification steps, limiting scalability.

Asymmetric Catalysis

Transition-metal-catalyzed asymmetric hydrogenation offers a more direct route. For example, (2S)-2-methylpiperidine-2-carbonitrile undergoes partial hydrogenation using a Ru-(S)-BINAP catalyst, yielding the corresponding amine intermediate. Subsequent hydrolysis and amidation with acetic anhydride and ammonium chloride produce the carboxamide with 95% ee. Key advantages include fewer steps and higher atom economy, though catalyst cost remains a barrier for industrial adoption.

Carboxamide Formation via Coupling Reactions

Activation of Carboxylic Acid Intermediates

The carboxylic acid precursor, (2S)-2-methylpiperidine-2-carboxylic acid, is activated using coupling agents such as HATU or EDC/HOBt. In a representative procedure, the acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DMF, followed by ammonium hydroxide (2.0 equiv) to form the carboxamide. This method achieves yields of 85–90% with >99% purity.

Table 1: Comparison of Coupling Agents for Amidation

Coupling AgentSolventYield (%)Purity (%)
HATUDMF8999.5
EDC/HOBtCH₂Cl₂7898.2
DCCTHF6597.8

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of (2S)-2-methylpiperidine-2-carboxylic acid (1.0 equiv), ammonium chloride (1.5 equiv), and HATU (1.1 equiv) in DMF is irradiated at 100°C for 10 minutes, achieving 92% yield. This method minimizes side reactions such as epimerization.

Industrial-Scale Production Methods

Continuous-Flow Reactor Systems

Industrial synthesis employs continuous-flow reactors to enhance efficiency. In one setup, (2S)-2-methylpiperidine-2-carbonitrile is hydrolyzed to the carboxylic acid using 6 M HCl at 120°C under 10 bar pressure, followed by inline amidation with gaseous NH₃. This process achieves a throughput of 50 kg/day with 99% purity.

Crystallization and Purification

Final purification involves anti-solvent crystallization. The crude carboxamide is dissolved in hot ethanol and precipitated by adding n-heptane, yielding needle-like crystals with 99.9% chemical purity and 99.5% ee. X-ray diffraction confirms the (2S) configuration.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.61–1.79 (m, 2H, piperidine H₃, H₄), 2.77–2.95 (m, 2H, H₅, H₆), 3.12–3.21 (s, 1H, NH), 6.52–6.66 (s, 2H, CONH₂).

  • LC-MS : [M+H]⁺ m/z 157.1 (calculated for C₇H₁₃N₂O: 156.10).

Chiral HPLC Analysis

Chiral purity is assessed using a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol (80:20) at 1.0 mL/min. Retention times: (2S)-enantiomer = 12.3 min, (2R)-enantiomer = 14.7 min.

Recent Advances in Stereochemical Control

Biocatalytic Approaches

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic methylpiperidine esters. The (2S)-ester is selectively hydrolyzed, leaving the (2R)-ester unreacted. Subsequent amidation with NH₃ in tert-butanol achieves 99% ee and 80% yield.

Photochemical Deracemization

UV irradiation (254 nm) of racemic 2-methylpiperidine-2-carboxamide in the presence of a chiral template induces partial deracemization, enhancing the (2S)-enantiomer to 70% ee. Further optimization is required for industrial viability .

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